Product packaging for 1,3-Dibromo-2-butoxy-5-isopropylbenzene(Cat. No.:CAS No. 2379321-57-8)

1,3-Dibromo-2-butoxy-5-isopropylbenzene

Cat. No.: B6293619
CAS No.: 2379321-57-8
M. Wt: 350.09 g/mol
InChI Key: ZPEBKMXADVSITF-UHFFFAOYSA-N
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Description

1,3-Dibromo-2-butoxy-5-isopropylbenzene ( 2379321-57-8) is an organic compound with the molecular formula C13H18Br2O and a molecular weight of 350.09 . This benzene derivative is characterized by its specific substitution pattern, featuring bromo groups at the 1 and 3 positions, a butoxy chain at the 2 position, and an isopropyl group at the 5 position of the benzene ring. The presence of two bromine atoms makes this compound a valuable multifunctional synthetic intermediate in various research fields . These bromine sites are susceptible to further functionalization via metal-catalyzed cross-coupling reactions, such as Suzuki or Heck reactions, enabling the construction of more complex molecular architectures. The butoxy and isopropyl substituents influence the compound's steric and electronic properties, which can be leveraged in materials science research, for instance, in the development of organic ligands or monomers for specialized polymers. This product is offered with a purity of 98% and should be stored at 2-8°C to maintain stability . It is supplied For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H18Br2O B6293619 1,3-Dibromo-2-butoxy-5-isopropylbenzene CAS No. 2379321-57-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,3-dibromo-2-butoxy-5-propan-2-ylbenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18Br2O/c1-4-5-6-16-13-11(14)7-10(9(2)3)8-12(13)15/h7-9H,4-6H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPEBKMXADVSITF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=C(C=C(C=C1Br)C(C)C)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18Br2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthetic Analysis of 1,3 Dibromo 2 Butoxy 5 Isopropylbenzene

Identification of Key Disconnections and Strategic Bonds

The structure of 1,3-Dibromo-2-butoxy-5-isopropylbenzene presents several opportunities for disconnection. The primary bonds to consider for cleavage are the carbon-bromine (C-Br) bonds, the carbon-oxygen (C-O) ether bond, and the alkyl-aryl carbon-carbon (C-C) bond of the isopropyl group.

A common and effective strategy for the synthesis of aryl bromides is through electrophilic aromatic substitution. Disconnecting the two C-Br bonds suggests a precursor that can be brominated. The directing effects of the existing substituents on the benzene (B151609) ring are crucial in determining the feasibility of this approach.

Considering the target molecule, the butoxy group is an ortho-, para-director, and the isopropyl group is also an ortho-, para-director. The bromination would need to occur at positions ortho to the butoxy group and meta to the isopropyl group. This suggests that the precursor for bromination would be 2-butoxy-5-isopropylbenzene. The two bromine atoms would be introduced simultaneously or sequentially via an electrophilic bromination reaction, typically using Br₂ in the presence of a Lewis acid catalyst like FeBr₃.

The butoxy group is connected to the aromatic ring via an ether linkage. This C-O bond can be disconnected through a retrosynthetic approach based on the Williamson ether synthesis or more modern coupling reactions. organic-chemistry.org This disconnection leads to a dibrominated phenol (B47542) and a butyl halide (e.g., butyl bromide).

The Williamson ether synthesis involves the reaction of a phenoxide with an alkyl halide. oup.com In this case, the precursor would be 2,6-dibromo-4-isopropylphenol (B1289882), which would be deprotonated with a base to form the corresponding phenoxide. This phenoxide would then react with a butyl halide to form the target ether.

The isopropyl group attached to the benzene ring can be disconnected via a Friedel-Crafts alkylation or acylation reaction. wikipedia.orgbyjus.com Disconnecting the C-C bond of the isopropyl group points to a precursor containing the dibromo-butoxy-benzene core, which would then be alkylated.

A Friedel-Crafts alkylation would involve reacting 1,3-dibromo-2-butoxybenzene with an isopropyl halide (e.g., 2-chloropropane) in the presence of a Lewis acid catalyst like AlCl₃. mt.com However, Friedel-Crafts alkylations are prone to issues such as polyalkylation and carbocation rearrangements. libretexts.org A more reliable alternative is Friedel-Crafts acylation followed by reduction. This would involve acylating 1,3-dibromo-2-butoxybenzene with propanoyl chloride and a Lewis acid, followed by reduction of the resulting ketone to an isopropyl group.

Potential Precursors and Accessible Starting Materials

Precursor Corresponding Reaction Starting Materials
2-Butoxy-5-isopropylbenzeneElectrophilic Bromination4-Isopropylphenol (B134273), 1-Bromobutane (B133212)
2,6-Dibromo-4-isopropylphenolWilliamson Ether Synthesis4-Isopropylphenol, Bromine, 1-Bromobutane
1,3-Dibromo-2-butoxybenzeneFriedel-Crafts Alkylation/Acylation2-Bromophenol, 1-Bromobutane, Isopropyl chloride/Propanoyl chloride

This table is generated based on logical retrosynthetic disconnections and does not imply endorsement of any specific synthetic route.

A plausible starting material for many of these routes is 4-isopropylphenol, which is commercially available. From this, one could synthesize 2-butoxy-5-isopropylbenzene or proceed with bromination to form 2,6-dibromo-4-isopropylphenol.

Feasibility Assessment of Different Retrosynthetic Pathways

The feasibility of each retrosynthetic pathway must be evaluated based on established principles of organic synthesis, particularly the directing effects of substituents in electrophilic aromatic substitution. libretexts.orgpressbooks.pub

Pathway 1: Bromination as the final step

Starting from 2-butoxy-5-isopropylbenzene, the final step would be a double bromination. The butoxy group is a strongly activating ortho-, para-director, while the isopropyl group is a moderately activating ortho-, para-director. The positions ortho to the butoxy group are also meta to the isopropyl group. The combined directing effects would strongly favor bromination at the positions flanking the butoxy group, leading to the desired this compound. This appears to be a highly feasible route.

Pathway 2: Etherification as the final step

This pathway involves the Williamson ether synthesis on 2,6-dibromo-4-isopropylphenol. This phenol can be synthesized from 4-isopropylphenol by bromination. The hydroxyl group is a strong ortho-, para-director, and bromination would likely yield the 2,6-dibromo derivative. The subsequent etherification with a butyl halide is a standard and generally high-yielding reaction. This pathway is also considered highly feasible.

Pathway 3: Friedel-Crafts reaction as the final step

This route requires the synthesis of 1,3-dibromo-2-butoxybenzene first. Starting from 2-bromophenol, one could perform a Williamson ether synthesis to get 1-bromo-2-butoxybenzene, followed by a second bromination. The butoxy group would direct the second bromine to the para position (relative to the butoxy group), and the existing bromine would direct it to the ortho and para positions. This would likely lead to a mixture of isomers. Subsequently, a Friedel-Crafts alkylation or acylation of 1,3-dibromo-2-butoxybenzene would be challenging. The presence of two deactivating bromine atoms on the ring would make the substrate less reactive towards electrophilic substitution. libretexts.org Therefore, this pathway is likely less efficient than the other two.

Based on this analysis, the most promising synthetic strategies for this compound would involve either the bromination of 2-butoxy-5-isopropylbenzene or the etherification of 2,6-dibromo-4-isopropylphenol.

Synthetic Methodologies for 1,3 Dibromo 2 Butoxy 5 Isopropylbenzene

Direct Synthetic Approaches to the Target Compound.

Direct synthetic routes aim to assemble the target molecule from precursors that already contain a significant portion of the final structure. These methods are often more efficient in terms of step economy.

This approach involves the direct bromination of a benzene (B151609) ring already substituted with both a butoxy and an isopropyl group. The key to this synthesis is controlling the regioselectivity of the bromination to ensure the bromine atoms are introduced at the desired 1 and 3 positions, ortho and para to the butoxy group and ortho to the isopropyl group.

The starting material for this reaction would typically be 1-butoxy-4-isopropylbenzene (B15350767) or 2-butoxy-5-isopropylbenzene. The butoxy group is a strongly activating, ortho-, para-directing group, while the isopropyl group is a moderately activating, ortho-, para-director. In 1-butoxy-4-isopropylbenzene, the positions ortho to the butoxy group (positions 2 and 6) are the most activated and sterically accessible for electrophilic substitution.

The bromination is typically carried out using molecular bromine (Br₂) in the presence of a Lewis acid catalyst, such as iron(III) bromide (FeBr₃), or in a suitable solvent like acetic acid. The reaction conditions must be carefully controlled to favor dibromination and prevent the formation of over-brominated or isomeric byproducts.

Table 1: Regioselective Bromination of a Butoxy-Isopropylbenzene Precursor

Starting MaterialReagentsProduct
1-Butoxy-4-isopropylbenzene2 eq. Br₂ / FeBr₃1,3-Dibromo-2-butoxy-5-isopropylbenzene

Detailed Research Findings: The directing effects of the butoxy and isopropyl groups are crucial in this synthesis. The powerful activating and directing effect of the alkoxy group generally dictates the position of electrophilic attack. Therefore, starting with 1-butoxy-4-isopropylbenzene, the bromine atoms are expected to add at the positions ortho to the butoxy group, leading to the desired this compound. The reaction of bromine with cycloalkenes can also proceed via a Friedel-Crafts-like alkylation process under certain conditions. researchgate.net The use of N,N'-dibromo-N,N'-1,2-ethane diyl bis(2,5-dimethyl benzene sulphonyl)amine has been reported as an efficient brominating agent for various organic compounds. masterorganicchemistry.com

An alternative direct approach is the etherification of a pre-formed dibromo-isopropylphenol. This method involves the synthesis of 2,6-dibromo-4-isopropylphenol (B1289882) as a key intermediate, which is then subjected to etherification to introduce the butoxy group.

The most common method for this etherification is the Williamson ether synthesis. byjus.comyoutube.comyoutube.comyoutube.comwikipedia.org This reaction involves the deprotonation of the phenol (B47542) to form a more nucleophilic phenoxide ion, which then displaces a halide from an alkyl halide in an Sₙ2 reaction.

The synthesis proceeds in two main steps:

Formation of the alkoxide: 2,6-dibromo-4-isopropylphenol is treated with a strong base, such as sodium hydride (NaH) or potassium carbonate (K₂CO₃), to form the corresponding sodium or potassium phenoxide.

Nucleophilic substitution: The phenoxide then reacts with a butyl halide, such as 1-bromobutane (B133212) or 1-iodobutane, to form the desired ether, this compound.

Table 2: Etherification via Williamson Ether Synthesis

Phenolic PrecursorBaseAlkylating AgentProduct
2,6-Dibromo-4-isopropylphenolNaH1-BromobutaneThis compound

Detailed Research Findings: The Williamson ether synthesis is a versatile and widely used method for preparing both symmetrical and asymmetrical ethers. youtube.com The reaction is most successful with primary alkyl halides, as secondary and tertiary alkyl halides are more prone to elimination reactions. byjus.com The choice of solvent can also influence the reaction rate and yield, with polar aprotic solvents like DMF or acetonitrile (B52724) often being preferred. youtube.com

This synthetic strategy involves the introduction of the isopropyl group as the final step onto a 1,3-dibromo-2-butoxybenzene core. The key reaction in this approach is the Friedel-Crafts alkylation. datapdf.com

In this reaction, the 1,3-dibromo-2-butoxybenzene is treated with an isopropylating agent, such as isopropyl chloride, isopropyl bromide, or propene, in the presence of a strong Lewis acid catalyst like aluminum chloride (AlCl₃) or iron(III) chloride (FeCl₃). datapdf.comyoutube.com The Lewis acid activates the alkylating agent, generating an electrophile (an isopropyl cation or a polarized complex) that then attacks the aromatic ring.

The directing effects of the existing substituents on the dibromo-butoxybenzene ring will determine the position of the incoming isopropyl group. The butoxy group is an ortho-, para-director, while the bromine atoms are deactivating but also ortho-, para-directing. The position para to the butoxy group is the most likely site of isopropylation due to steric hindrance at the ortho positions.

Table 3: Friedel-Crafts Isopropylation

Aromatic CoreAlkylating AgentCatalystProduct
1,3-Dibromo-2-butoxybenzeneIsopropyl chlorideAlCl₃This compound

Detailed Research Findings: Friedel-Crafts alkylations are prone to certain limitations, including the possibility of carbocation rearrangements and polyalkylation. chemicalbook.com However, for the introduction of an isopropyl group, rearrangement is not an issue. Polyalkylation can be minimized by using an excess of the aromatic substrate. The reaction is generally only useful for primary alkyl halides in an intramolecular sense when a 5- or 6-membered ring is formed. datapdf.com

Step-wise Synthetic Pathways for Sequential Functionalization.

Step-wise syntheses involve the sequential introduction of the functional groups onto a simpler benzene-derived starting material. These pathways offer greater control over the substitution pattern, which can be crucial for the synthesis of highly substituted, isomerically pure compounds.

The preparation of appropriately brominated intermediates is a critical first step in many multi-step syntheses of the target compound. For instance, the synthesis of 1,3-dibromo-5-isopropylbenzene (B1302843) can be achieved from 2,6-dibromo-4-isopropylaniline (B1295397). rsc.org This intermediate can be a precursor for further functionalization.

A common strategy for synthesizing meta-dibrominated compounds involves starting with a directing group that can be later removed or modified. For example, starting with aniline, one could perform a bromination, which would direct to the ortho and para positions. To achieve meta-bromination, one might start with nitrobenzene, which is a meta-director, and then reduce the nitro group to an amine after bromination.

Detailed Research Findings: The synthesis of 1,3-dibromo-5-isopropylbenzene has been reported with a 63% yield from 2,6-dibromo-4-isopropylaniline via a diazotization reaction followed by removal of the diazonium group. rsc.org The synthesis of 3,5-dibromoaniline (B181674) can be achieved by the reduction of 3,5-dibromonitrobenzene.

Once a suitable brominated phenolic intermediate, such as 2,6-dibromo-4-isopropylphenol, is synthesized, the butoxy group can be introduced.

Williamson Ether Synthesis: As described in section 3.1.2, the Williamson ether synthesis is a robust method for this transformation. byjus.comyoutube.comyoutube.comyoutube.comwikipedia.org It involves the reaction of the corresponding phenoxide with a butyl halide. The reaction proceeds via an Sₙ2 mechanism and is highly efficient for primary alkyl halides like 1-bromobutane. byjus.com

Palladium-Catalyzed Etherification: A more modern alternative to the Williamson ether synthesis is the palladium-catalyzed etherification, also known as the Buchwald-Hartwig etherification. This reaction allows for the coupling of aryl halides or triflates with alcohols.

In the context of synthesizing this compound, one could envision a pathway where an aryl halide is coupled with butanol. For example, starting with 1,3,5-tribromo-2-isopropylbenzene, a selective palladium-catalyzed coupling with butanol could potentially introduce the butoxy group at the 1-position. However, controlling the selectivity of such a reaction with multiple bromine atoms present would be challenging. A more plausible route would involve the palladium-catalyzed etherification of 2,6-dibromo-4-isopropylphenol with butanol, although the Williamson ether synthesis is generally more straightforward for this particular transformation.

Table 4: Comparison of Etherification Methods

MethodReagentsMechanismKey Advantages
Williamson Ether Synthesis Phenol, Base (e.g., NaH), Alkyl Halide (e.g., 1-Bromobutane)Sₙ2Well-established, reliable for primary alkyl halides. byjus.comyoutube.com
Palladium-Catalyzed Etherification Aryl Halide, Alcohol, Palladium Catalyst, Ligand, BaseCatalytic CycleBroad substrate scope, tolerates various functional groups.

Detailed Research Findings: Palladium-catalyzed coupling reactions have been developed for the convenient and general coupling of aryl bromides and chlorides with phenols, tolerating a variety of functional groups and providing good to excellent yields.

Functionalization with the Isopropyl Group (e.g., Friedel-Crafts Alkylation)

The introduction of an isopropyl group onto a benzene ring is a classic transformation most commonly achieved via the Friedel-Crafts alkylation. libretexts.org This electrophilic aromatic substitution reaction involves treating the aromatic substrate with an alkylating agent, such as isopropyl chloride, in the presence of a Lewis acid catalyst. libretexts.orgmasterorganicchemistry.com

The mechanism begins with the Lewis acid, typically aluminum chloride (AlCl₃), activating the alkyl halide to generate a carbocation electrophile. libretexts.org In the case of synthesizing an isopropylbenzene derivative, 2-chloropropane (B107684) would be a straightforward alkylating agent. The AlCl₃ assists in the dissociation of the C-Cl bond, forming an isopropyl carbocation. libretexts.org The nucleophilic benzene ring then attacks this carbocation, forming a new carbon-carbon bond. A subsequent deprotonation step restores the aromaticity of the ring, yielding the alkylated product. youtube.com

An interesting aspect of the Friedel-Crafts alkylation is the potential for carbocation rearrangements. masterorganicchemistry.comyoutube.com If a primary alkyl halide like 1-chloropropane (B146392) is used with the intention of adding a propyl group, the initially formed primary carbocation will rapidly rearrange via a hydride shift to the more stable secondary carbocation. youtube.com This makes the reaction particularly well-suited for producing isopropyl-substituted arenes, which are often the major product even when starting with a straight-chain propyl halide. masterorganicchemistry.com However, this tendency for rearrangement is a significant limitation when other, non-rearranged alkyl groups are desired. youtube.comyoutube.com

Other limitations of this reaction include its failure on aromatic rings substituted with strongly electron-withdrawing groups and the potential for polyalkylation, where the initial product is more reactive than the starting material, leading to the addition of multiple alkyl groups. libretexts.orgyoutube.com

Table 1: Key Components in Friedel-Crafts Alkylation for Isopropylation

ComponentExample(s)Role in Reaction
Aromatic Substrate Benzene, Toluene, DibromobutoxybenzeneThe nucleophile that undergoes alkylation.
Alkylating Agent Isopropyl chloride, Propyl chloride, Propene + HFSource of the isopropyl electrophile. libretexts.orgyoutube.com
Lewis Acid Catalyst AlCl₃, FeCl₃, BF₃Activates the alkylating agent to generate a carbocation. libretexts.orgmasterorganicchemistry.com

Orthogonal Protection and Deprotection Strategies

In the synthesis of complex molecules like this compound, which has multiple potentially reactive sites, controlling the sequence of reactions is paramount. Orthogonal protection is a critical strategy that enables the selective modification of one functional group in the presence of others. fiveable.me It involves the use of two or more distinct protecting groups that can be removed under different, non-interfering conditions. fiveable.meorganic-chemistry.org

For a hypothetical synthesis of the target molecule, one might start with a precursor containing a hydroxyl group, which is later converted to the butoxy ether. This hydroxyl group is highly reactive under the conditions of both Friedel-Crafts alkylation and electrophilic bromination. Therefore, it would need to be "protected" to prevent unwanted side reactions.

An effective orthogonal strategy would allow for the independent removal of different protecting groups at various stages of the synthesis. bham.ac.uk For instance, one might use an acid-labile protecting group for one position and a base-labile or hydrogenation-labile group for another. organic-chemistry.orgnumberanalytics.com This approach is fundamental in the synthesis of complex natural products, peptides, and carbohydrates, where precise control over chemical transformations is essential. fiveable.mersc.org The choice of protecting groups must be carefully planned to ensure they are stable during the intended reaction steps and can be removed in high yield without affecting other parts of the molecule. bham.ac.uknumberanalytics.com

Table 2: Examples of Orthogonal Protecting Group Pairs

Protecting Group 1Deprotection Condition 1Protecting Group 2Deprotection Condition 2Orthogonality Principle
Boc (tert-Butoxycarbonyl)Acidic conditions (e.g., TFA)Fmoc (Fluorenylmethyloxycarbonyl)Basic conditions (e.g., Piperidine)Allows selective deprotection of amines. organic-chemistry.org
TBDMS (tert-Butyldimethylsilyl)Fluoride source (e.g., TBAF)MOM (Methoxymethyl ether)Acidic conditions (e.g., HCl)Enables differential protection of hydroxyl groups. numberanalytics.com
Bn (Benzyl ether)Hydrogenolysis (e.g., H₂, Pd/C)Cbz (Carboxybenzyl)Acidic or HydrogenolysisUseful in peptide and carbohydrate synthesis. numberanalytics.com

Advanced and Green Chemistry Methodologies

Modern synthetic chemistry increasingly focuses on developing more efficient, scalable, and environmentally benign processes. Advanced methodologies like microwave-assisted synthesis, flow chemistry, and novel catalytic systems offer significant advantages over traditional techniques.

Microwave-Assisted Synthesis of Key Intermediates

Microwave-assisted organic synthesis utilizes microwave irradiation to heat reactions. anton-paar.com Unlike conventional heating, which relies on conduction and convection, microwaves directly couple with polar molecules in the reaction mixture, leading to rapid and uniform heating. anton-paar.comcem.com This technique can dramatically reduce reaction times, often from hours or days to mere minutes, while frequently improving reaction yields and product purity. anton-paar.comnih.gov

For the synthesis of a key intermediate of this compound, microwave heating could be applied to steps such as etherification (installing the butoxy group) or in Suzuki or Heck coupling reactions if a modular approach is taken. acs.org The ability to use closed, sealed vessels allows reactions to be performed at temperatures well above the solvent's boiling point, further accelerating reaction rates. cem.com This "green chemistry" approach is valued for its energy efficiency and speed, making it a powerful tool for rapid library synthesis and reaction optimization. acs.orgresearchgate.net

Table 3: Comparison of Conventional vs. Microwave-Assisted Synthesis

ParameterConventional HeatingMicrowave-Assisted Synthesis
Heating Mechanism Conduction/Convection (surface heating)Direct dielectric heating (internal, bulk) anton-paar.com
Reaction Time Hours to daysMinutes to hours nih.gov
Temperature Control Slower response, potential for hotspotsPrecise and rapid control
Yields Often lower to moderateOften improved nih.gov
Energy Efficiency LowerHigher

Flow Chemistry Protocols for Scalable Production

Flow chemistry represents a paradigm shift from traditional batch processing to continuous manufacturing. researchgate.net In a flow system, reagents are pumped through a network of tubes and reactors where they mix and react. rsc.org This methodology offers superior control over reaction parameters such as temperature, pressure, and reaction time, leading to enhanced reproducibility and safety. researchgate.netrsc.org

The scalability of flow chemistry is a major advantage. nih.govrsc.org A reaction optimized on a small scale can be scaled up for industrial production simply by running the system for a longer duration or by "numbering up" (running multiple systems in parallel). The high surface-area-to-volume ratio in microreactors allows for extremely efficient heat transfer, making it possible to safely perform highly exothermic reactions that would be dangerous in a large batch reactor. researchgate.net This approach has been successfully applied to the synthesis of various substituted aromatic compounds, including nitrations and heterocycle formations, often with higher selectivity and yield than batch processes. rsc.orgresearchgate.net

Catalytic Approaches (e.g., Transition Metal Catalysis, Organocatalysis) for Enhanced Selectivity

While classical methods like Friedel-Crafts reactions are powerful, they can lack selectivity. Modern catalytic approaches, using either transition metals or small organic molecules (organocatalysts), have been developed to provide unprecedented control over chemical transformations. rsc.org

Transition metal catalysis , particularly with palladium, iridium, or zirconium, enables a wide range of C-C and C-heteroatom bond formations with high regioselectivity. acs.orgacs.orgyoutube.com For example, directed ortho-metalation or palladium-catalyzed C-H activation could be used to install substituents at specific positions on the benzene ring that are not accessible through standard electrophilic aromatic substitution rules. These methods are indispensable for building complex, highly substituted aromatic structures.

Organocatalysis , which uses metal-free small organic molecules to catalyze reactions, has emerged as a powerful complementary strategy. rsc.org These catalysts can promote asymmetric reactions, yielding chiral products with high enantioselectivity, a crucial aspect in pharmaceutical chemistry. rsc.org For the functionalization of benzene derivatives, organocatalytic methods can offer unique reactivity and selectivity profiles, avoiding the cost and potential toxicity associated with some transition metals.

Optimization of Reaction Parameters for Improved Yields and Selectivity

Achieving the highest possible yield and selectivity for any given chemical transformation requires the systematic optimization of various reaction parameters. The efficiency of the synthetic steps towards this compound would be highly dependent on fine-tuning these conditions. Key parameters include temperature, reaction time, solvent choice, and the concentration of reactants and catalysts. researchgate.net

For example, in a catalytic reaction, both temperature and reaction time must be carefully balanced. Insufficient time or temperature may lead to low conversion, while excessive conditions could cause decomposition of the product or the formation of byproducts. researchgate.net The choice of solvent is also critical, as it can influence reactant solubility, reaction rates, and even the selectivity of the reaction. researchgate.net Systematic studies, often employing Design of Experiments (DoE) methodologies, are conducted to map the reaction landscape and identify the optimal conditions that provide the desired product in the highest yield and purity. rsc.org

Table 4: Interactive Data Table for Optimization of a Hypothetical Bromination Step This is a representative table illustrating the concept of parameter optimization.

Experiment IDTemperature (°C)Time (h)Catalyst Loading (mol%)SolventYield (%)Purity (%)
12545CCl₄6588
25045CCl₄8291
37545CCl₄7580
45025CCl₄7090
55085CCl₄8389
65042.5CCl₄6885
750410CCl₄8592
85045CH₂Cl₂8895
95045Dioxane5575

Solvent Effects and Choice

The choice of solvent plays a pivotal role in the Williamson ether synthesis, particularly for sterically hindered substrates. The solvent influences the solubility of the reactants, the nucleophilicity of the phenoxide, and the rate of the reaction. For the synthesis of this compound, polar aprotic solvents are generally favored as they can effectively solvate the cation of the phenoxide salt without significantly solvating the phenoxide anion, thus enhancing its nucleophilicity. masterorganicchemistry.comrsc.org

Protic solvents, such as alcohols, are generally less effective for this transformation as they can solvate the phenoxide ion through hydrogen bonding, which reduces its reactivity. rsc.org Nonpolar solvents are also typically poor choices due to the low solubility of the ionic phenoxide intermediate.

Research into the synthesis of similar sterically hindered aryl ethers provides insights into the optimal solvent choices. The following table summarizes the effect of different solvents on the yield of analogous Williamson ether syntheses.

SolventTypical Yield (%) for Hindered Aryl EthersRationale for Effectiveness
Dimethylformamide (DMF)75-90High boiling point allows for a wide range of reaction temperatures. Excellent at solvating cations, leaving the nucleophile more reactive.
Dimethyl sulfoxide (B87167) (DMSO)70-85Similar to DMF, it is a strong cation solvator. Its higher boiling point can be advantageous for particularly unreactive substrates.
Acetonitrile (CH3CN)65-80A good polar aprotic solvent with a lower boiling point than DMF and DMSO, which can be useful for reactions that are sensitive to higher temperatures.
Tetrahydrofuran (B95107) (THF)50-70A less polar aprotic solvent that can be effective, especially when used with a strong base to ensure complete formation of the phenoxide.
Ethanol (EtOH)<50A protic solvent that can lead to significant solvation of the phenoxide, reducing its nucleophilicity and leading to lower yields and potential side reactions.

For the synthesis of this compound, DMF or DMSO would be the recommended starting points for solvent screening due to their proven efficacy in promoting SN2 reactions with hindered substrates.

Temperature and Pressure Control

Temperature is a critical parameter in the synthesis of this compound. Due to the steric hindrance from the ortho-bromine atoms, higher temperatures are generally required to overcome the activation energy barrier for the SN2 reaction. masterorganicchemistry.com However, excessively high temperatures can lead to side reactions, such as elimination of the alkyl halide or decomposition of the reactants or products.

The optimal temperature range for the butylation of a hindered phenol like 1,3-dibromo-5-isopropylphenol is typically between 80 °C and 150 °C. The exact temperature will depend on the chosen solvent and the reactivity of the alkylating agent.

Microwave-assisted synthesis has emerged as a powerful technique for accelerating reactions involving sterically hindered substrates. eurekaselect.comresearchgate.nettsijournals.comsacredheart.edu Microwave irradiation can lead to rapid and uniform heating of the reaction mixture, often resulting in significantly reduced reaction times and improved yields compared to conventional heating. eurekaselect.comresearchgate.nettsijournals.comsacredheart.edu

The following table outlines the general effects of temperature on the synthesis of sterically hindered aryl ethers.

Temperature Range (°C)Effect on Reaction RatePotential for Side ReactionsTypical Heating Method
50-80Slow to moderateLowConventional (Oil Bath)
80-120Moderate to fastModerateConventional (Oil Bath)
120-150FastHighConventional (High-boiling solvent) or Microwave
>150Very fastVery high (decomposition likely)Microwave

Pressure is generally not a primary variable in the Williamson ether synthesis unless a low-boiling solvent is used at a temperature above its boiling point, in which case a sealed reaction vessel would be necessary to maintain the solvent in the liquid phase.

Catalyst and Ligand Screening and Development

For particularly challenging Williamson ether syntheses, such as the formation of this compound, the use of catalysts or specialized ligands can be beneficial. These additives can enhance the reaction rate and improve the yield by facilitating the nucleophilic attack.

Phase-Transfer Catalysis:

Phase-transfer catalysts (PTCs) are often employed in Williamson ether synthesis, especially when dealing with a biphasic reaction system (e.g., a solid base in an organic solvent). phasetransfercatalysis.comrsc.orgnih.gov PTCs, such as quaternary ammonium (B1175870) or phosphonium (B103445) salts, work by transporting the phenoxide anion from the solid or aqueous phase into the organic phase where it can react with the alkyl halide. This can lead to milder reaction conditions and improved yields.

Copper-Catalyzed Etherification:

In cases where the standard Williamson ether synthesis is inefficient, copper-catalyzed methods, such as the Ullmann condensation, can be an effective alternative. rsc.orgorganic-chemistry.orgnih.gov These reactions typically involve the use of a copper(I) or copper(II) salt as a catalyst and often require the use of a ligand to facilitate the coupling of the aryl halide with the alcohol. While this would represent a different synthetic approach (starting from 1,3,5-tribromobenzene), it is a relevant consideration for the synthesis of highly substituted aryl ethers. Recent advancements have led to the development of copper-catalyzed etherification of aryl bromides at room temperature using specific diamine ligands. nih.gov

The table below provides a summary of potential catalysts and ligands that could be screened for the synthesis of this compound.

Catalyst/Ligand TypeExampleMechanism of ActionPotential Benefits
Phase-Transfer CatalystTetrabutylammonium bromide (TBAB)Transports the phenoxide anion into the organic phase, increasing its effective concentration and reactivity.Allows for the use of solid bases and can lead to milder reaction conditions.
Phase-Transfer Catalyst18-Crown-6Complexes with the cation (e.g., K+) of the phenoxide salt, making the phenoxide anion more "naked" and nucleophilic.Can significantly enhance reaction rates, particularly with potassium salts.
Copper CatalystCopper(I) iodide (CuI)Facilitates the coupling of an aryl halide with an alcohol (Ullmann condensation).An alternative route for highly hindered systems where SNAr is difficult.
Ligand for Copper CatalysisN,N'-Diarylbenzene-1,2-diamineStabilizes the copper catalyst and promotes the C-O bond-forming reductive elimination step.Can enable copper-catalyzed etherification at lower temperatures. nih.gov

The development of an efficient synthesis for this compound would likely involve a systematic screening of these parameters. An initial approach would utilize a polar aprotic solvent like DMF at an elevated temperature. If yields are low, the introduction of a phase-transfer catalyst or exploration of microwave-assisted conditions would be the next logical steps. For a fundamentally different approach, a copper-catalyzed cross-coupling reaction could be investigated.

Mechanistic Investigations of Key Transformations in the Synthesis of 1,3 Dibromo 2 Butoxy 5 Isopropylbenzene

Elucidation of Electrophilic Aromatic Substitution Mechanisms for Bromination

The introduction of two bromine atoms onto the aromatic ring is a critical step in the synthesis of 1,3-dibromo-2-butoxy-5-isopropylbenzene. This transformation proceeds via an electrophilic aromatic substitution (EAS) mechanism. The generally accepted mechanism involves the initial attack of the electron-rich aromatic ring on an electrophilic bromine species, leading to the formation of a resonance-stabilized carbocation known as a Wheland intermediate or σ-complex. nih.govpressbooks.publibretexts.org The aromaticity of the ring is then restored by the loss of a proton from the carbon atom bearing the bromine. pressbooks.publibretexts.org

The electrophilicity of molecular bromine (Br₂) is often enhanced by a Lewis acid catalyst, such as FeBr₃. The catalyst polarizes the Br-Br bond, creating a more potent electrophile that can be represented as Br⁺. pressbooks.pub The reaction proceeds in two main steps:

Formation of the σ-complex (Wheland intermediate): The π electrons of the benzene (B151609) ring attack the electrophilic bromine, forming a new C-Br bond and a carbocation intermediate. This step is typically the rate-determining step of the reaction because it involves the disruption of the stable aromatic system. nih.govpressbooks.pub

Deprotonation to restore aromaticity: A weak base, such as the FeBr₄⁻ formed during the catalytic cycle, removes a proton from the sp³-hybridized carbon of the σ-complex, reforming the aromatic ring and yielding the brominated product. pressbooks.pub

Recent computational studies, however, have suggested potential alternative pathways to the classic Wheland intermediate, such as a concerted mechanism or the involvement of "hidden" intermediates. ic.ac.ukrsc.orgchemistryworld.com For instance, some density functional theory (DFT) calculations propose that the bromination of benzene may proceed through an addition-elimination mechanism without the formation of a stable, charged Wheland intermediate. rsc.orgrsc.org

The regioselectivity of the bromination is dictated by the directing effects of the substituents already present on the benzene ring. In the synthesis of this compound, the starting material would likely be a substituted benzene, and the directing effects of the butoxy and isopropyl groups must be considered. Both the butoxy (-OBu) and isopropyl (-CH(CH₃)₂) groups are activating and ortho-, para-directing. stackexchange.comlibretexts.orgstackexchange.com The activating nature of these groups increases the rate of electrophilic attack compared to unsubstituted benzene. nsf.gov The hydroxyl group, a proxy for the butoxy group, is a powerful activating group, and its directing effect often overwhelms that of alkyl groups. stackexchange.com

The table below summarizes the directing effects of the relevant substituent groups.

Substituent GroupTypeDirecting Effect
-O-R (Butoxy)Strongly ActivatingOrtho, Para
-R (Isopropyl)Weakly ActivatingOrtho, Para

The final substitution pattern is a result of the interplay between the electronic directing effects and steric hindrance. The bulky nature of both the isopropyl and butoxy groups can influence the accessibility of the ortho positions to the incoming electrophile. stackexchange.com

Reaction Mechanisms of Ether Bond Formation (e.g., SN2, SNAr, Metal-Catalyzed)

The formation of the butoxy ether linkage in this compound can be achieved through several mechanistic pathways, with the Williamson ether synthesis being a classic and widely used method. byjus.comjk-sci.comkhanacademy.org

SN2 Mechanism (Williamson Ether Synthesis): This reaction involves the nucleophilic attack of an alkoxide ion on a primary alkyl halide. jk-sci.commasterorganicchemistry.com In the context of synthesizing the target molecule, this would likely involve the deprotonation of a substituted phenol (B47542) (e.g., 2,6-dibromo-4-isopropylphenol) to form a phenoxide, which then acts as the nucleophile. This phenoxide would then react with a butyl halide (e.g., n-butyl bromide) via an SN2 mechanism. byjus.comjk-sci.com

The key features of the SN2 mechanism are:

Concerted reaction: The bond formation between the nucleophile and the carbon atom, and the bond breaking between the carbon atom and the leaving group occur simultaneously in a single step. byjus.com

Backside attack: The nucleophile attacks the carbon atom from the side opposite to the leaving group. byjus.com

Stereochemistry: The reaction proceeds with an inversion of configuration at the electrophilic carbon center. numberanalytics.com

Substrate limitations: The SN2 reaction is most efficient for primary alkyl halides. Secondary alkyl halides can also react but may lead to a mixture of substitution and elimination products. Tertiary alkyl halides predominantly undergo elimination. byjus.comjk-sci.com

Steric hindrance around the reaction center can significantly slow down or prevent the SN2 reaction. byjus.com In the synthesis of the target compound, the use of a primary butyl halide minimizes steric hindrance on the electrophile side.

Nucleophilic Aromatic Substitution (SNAr): An alternative pathway for ether formation is the nucleophilic aromatic substitution (SNAr) reaction. This mechanism is viable when the aromatic ring is activated by strong electron-withdrawing groups (EWGs) positioned ortho and/or para to a good leaving group (such as a halide). tum.demasterorganicchemistry.com For a dibrominated benzene derivative, the bromine atoms themselves are the leaving groups. However, for SNAr to be efficient with an alkoxide nucleophile, the aromatic ring needs to be sufficiently electron-deficient. mdpi.comresearchgate.net

The SNAr mechanism typically proceeds in two steps:

Nucleophilic attack and formation of a Meisenheimer complex: The nucleophile attacks the carbon atom bearing the leaving group, forming a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex. masterorganicchemistry.com This step is usually the rate-determining step.

Loss of the leaving group: The leaving group departs, and the aromaticity of the ring is restored.

The reactivity of the leaving group in SNAr reactions often follows the trend F > Cl > Br > I, which is opposite to that in SN2 reactions. This is because the rate-determining step is the nucleophilic attack, which is facilitated by a more electronegative halogen that enhances the electrophilicity of the carbon atom. masterorganicchemistry.com

Metal-Catalyzed Etherification: In recent years, transition-metal-catalyzed methods, particularly those using copper and palladium, have emerged as powerful alternatives for forming C-O bonds, especially for aryl ethers. nih.govresearchgate.netresearchgate.netnih.govliv.ac.uk These reactions, often referred to as Ullmann-type or Buchwald-Hartwig etherifications, can tolerate a wider range of functional groups and may proceed under milder conditions than the classical methods. researchgate.netnih.gov

The general catalytic cycle for a copper-catalyzed etherification of an aryl bromide with an alcohol typically involves:

Oxidative addition: The copper(I) catalyst reacts with the aryl bromide.

Alkoxide formation/coordination: The alcohol is deprotonated by a base, and the resulting alkoxide coordinates to the copper center.

Reductive elimination: The C-O bond is formed, yielding the aryl ether and regenerating the active copper(I) catalyst.

Recent mechanistic studies on copper-catalyzed C-O coupling reactions have revealed that the rate-limiting step can be the transmetalation of the alkoxide, leading to a distinct mechanism from previously understood systems. nih.govresearchgate.net

Mechanistic Pathways for Aromatic Alkylation (e.g., Friedel-Crafts)

The introduction of the isopropyl group onto the aromatic ring is typically achieved through a Friedel-Crafts alkylation reaction. libretexts.orgpw.liveyoutube.comwikipedia.org This reaction involves the treatment of an aromatic compound with an alkyl halide in the presence of a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃). libretexts.orgscielo.br

The mechanism of the Friedel-Crafts alkylation of benzene with an isopropyl halide (e.g., 2-chloropropane) proceeds as follows:

Formation of the electrophile: The Lewis acid catalyst interacts with the alkyl halide to generate a carbocation electrophile. In the case of a secondary halide like 2-chloropropane (B107684), a stable secondary carbocation is readily formed. libretexts.orgpw.live

Electrophilic attack: The nucleophilic benzene ring attacks the carbocation, forming a resonance-stabilized σ-complex (arenium ion). pw.live

Deprotonation: A proton is removed from the arenium ion by the [AlCl₄]⁻ complex, restoring the aromaticity of the ring and regenerating the AlCl₃ catalyst. youtube.com

A significant limitation of the Friedel-Crafts alkylation is the possibility of carbocation rearrangements. pw.liveyoutube.com Primary carbocations, being unstable, can rearrange to more stable secondary or tertiary carbocations via hydride or alkyl shifts. This is less of a concern when directly using an isopropyl halide, as the secondary carbocation is already relatively stable. youtube.com

Another key aspect is that the alkyl group introduced is an activating group, which makes the product more reactive than the starting material. This can lead to polyalkylation, where multiple alkyl groups are added to the aromatic ring. pw.live This can be minimized by using a large excess of the aromatic compound.

The presence of certain substituents on the aromatic ring can also affect the Friedel-Crafts reaction. Strongly deactivating groups inhibit the reaction, while strongly activating groups like -OH and -NH₂ can react with the Lewis acid catalyst, deactivating it. pw.livequora.com

Regioselectivity and Stereoselectivity Control in Aromatic Functionalization

The precise placement of the bromo, butoxy, and isopropyl groups on the benzene ring to yield the desired this compound isomer is a matter of regiochemical control. Stereoselectivity is generally not a factor in these reactions as no new chiral centers are formed on the aromatic ring.

Regioselectivity in Electrophilic Aromatic Substitution: The regioselectivity of the bromination and alkylation steps is governed by the directing effects of the substituents present on the ring. libretexts.orgorganicchemistrytutor.comyoutube.com

Activating Groups (-OR, -Alkyl): Both the butoxy and isopropyl groups are electron-donating and therefore activate the ring towards electrophilic attack. They are ortho-, para-directors, meaning they direct incoming electrophiles to the positions ortho and para to themselves. stackexchange.comstackexchange.comnsf.govrsc.org This is due to the stabilization of the positive charge in the σ-complex through resonance (for the butoxy group) and induction/hyperconjugation (for the isopropyl group). libretexts.org

Steric Hindrance: The size of the substituents plays a crucial role. The bulky t-butyl group, for example, is known to sterically hinder the ortho positions, leading to a higher proportion of the para product. stackexchange.com Similarly, the butoxy and isopropyl groups will exert steric influence, potentially favoring substitution at the less hindered positions. The position between two substituents can be particularly blocked due to a "double-ortho" effect. stackexchange.com

Synergy and Competition of Directing Effects: When multiple substituents are present, their directing effects can either reinforce or oppose each other. The strongly activating butoxy group will have a more powerful directing effect than the weakly activating isopropyl group. stackexchange.com The final substitution pattern will be a consequence of the balance between these electronic and steric factors. For instance, in the bromination of 2-isopropylphenol, the solvent can influence the regioselectivity by interacting with the hydroxyl group via hydrogen bonding, thereby altering the steric accessibility of the ortho position. youtube.com

The table below illustrates the expected regioselectivity for the bromination of a disubstituted benzene relevant to the synthesis.

Starting MaterialMajor Bromination Product(s)Rationale
4-isopropylphenol (B134273)2-bromo-4-isopropylphenolThe hydroxyl group is a stronger activating and directing group than the isopropyl group. The para position is blocked, so substitution occurs ortho to the hydroxyl group.
2-isopropylphenol4-bromo-2-isopropylphenol and 6-bromo-2-isopropylphenolBoth positions ortho and para to the powerful hydroxyl directing group are activated. The ratio of products will depend on steric hindrance and reaction conditions. youtube.com

Regioselectivity in Ether Synthesis: In the Williamson ether synthesis, regioselectivity is determined by the choice of the phenoxide and the alkyl halide. To synthesize an ether of a specific phenol, that phenol is converted into the nucleophilic phenoxide. In metal-catalyzed etherifications, the regioselectivity is controlled by the position of the halide on the aromatic ring.

Transition State Analysis and Reaction Energetics

Computational chemistry provides powerful tools for analyzing the transition states and reaction energy profiles of the key transformations, offering deeper insights into their mechanisms. researchgate.netresearchgate.netmdpi.com

Electrophilic Aromatic Bromination: Theoretical calculations, such as DFT, have been used to model the reaction profile of aromatic bromination. nih.govrsc.orgrsc.org These studies can calculate the Gibbs free energy of activation (ΔG‡) for different pathways, helping to determine the most likely mechanism. For example, computational studies have compared the classic two-step mechanism involving a Wheland intermediate with concerted or addition-elimination pathways. rsc.orgrsc.org Analysis of the transition state structures can reveal the extent of bond formation and bond breaking and the distribution of charge. Some studies suggest that the transition state for electrophilic bromination has a structure and energy similar to the σ-complex. rsc.org The activation barrier for catalyst-free bromination of benzene is calculated to be high, which is consistent with the experimental observation that a catalyst is required for the reaction to proceed at a reasonable rate. ic.ac.uk

Ether Bond Formation: For the SN2 reaction in the Williamson ether synthesis, computational studies can model the potential energy surface, showing the energy changes as the nucleophile approaches the substrate and the leaving group departs. researchgate.netmdpi.com These analyses confirm the concerted nature of the mechanism and can quantify the activation energy. Solvation effects are also important, as an increase in solvent polarity can sometimes decrease the rate of an SN2 reaction between an anionic nucleophile and a neutral substrate due to the dispersal of charge in the transition state. researchgate.net For SNAr reactions, DFT calculations can determine the activation energies and the stability of the Meisenheimer intermediate, which is crucial for understanding the reactivity of substituted aryl halides. researchgate.net

The following table presents representative calculated activation energies for key mechanistic steps.

ReactionMechanistic StepSystemCalculated Activation Energy (ΔG‡)
Friedel-Crafts AlkylationC-C bond formationBenzene + iPrCl (Al₂Cl₆ catalyst)~20.6 kcal/mol researchgate.net
Electrophilic BrominationBr addition (uncatalyzed)Benzene + Br₂~37-42 kcal/mol ic.ac.uk
SN2 ReactionCl⁻ displacementCH₃Cl + Cl⁻ (gas phase)~12.2 kcal/mol (in cyclohexane) researchgate.net

These computational insights are invaluable for understanding the underlying principles that govern the synthesis of complex molecules like this compound and for predicting the effects of changing reaction parameters.

Reactivity Profile and Derivatization Studies of 1,3 Dibromo 2 Butoxy 5 Isopropylbenzene

Reactions Involving the Bromine Substituents.

The two bromine atoms on the aromatic ring are the most reactive sites for a variety of synthetic transformations, including nucleophilic aromatic substitution, formation of organometallic reagents, palladium-catalyzed cross-coupling reactions, and reductive debromination.

Nucleophilic Aromatic Substitution (SNAr) Reactions.

Nucleophilic aromatic substitution (SNAr) is a substitution reaction in which a nucleophile displaces a leaving group on an aromatic ring. wikipedia.org This reaction is facilitated by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group. wikipedia.orglibretexts.org In the case of 1,3-Dibromo-2-butoxy-5-isopropylbenzene, the butoxy group is electron-donating, and the isopropyl group is weakly electron-donating, which generally disfavors classical SNAr reactions that rely on activation by electron-withdrawing groups.

However, under forcing conditions (high temperature and pressure) or with very strong nucleophiles, SNAr can potentially occur. The two bromine atoms are potential leaving groups. Due to the steric hindrance from the adjacent butoxy and isopropyl groups, nucleophilic attack might be challenging.

Reaction Typical Reagents Potential Products Notes
AminationSodium amide (NaNH₂)2-Butoxy-5-isopropyl-1,3-diaminobenzeneRequires harsh conditions.
AlkoxylationSodium methoxide (B1231860) (NaOCH₃)1-Bromo-3-methoxy-2-butoxy-5-isopropylbenzeneSubstitution of one bromine atom.

Formation of Organometallic Reagents (e.g., Grignard Reagents, Organolithium Compounds).

Aryl bromides are common precursors for the formation of organometallic reagents such as Grignard reagents and organolithium compounds. These reactions typically involve the reaction of the aryl bromide with a metal, such as magnesium for Grignard reagents or lithium for organolithium compounds. youtube.comorganic-chemistry.org

The formation of a Grignard reagent from this compound would involve the insertion of magnesium into one of the carbon-bromine bonds. youtube.comyoutube.com This reaction is typically performed in an aprotic ether solvent like diethyl ether or tetrahydrofuran (B95107) (THF). youtube.com The choice of which bromine atom reacts can be influenced by steric factors and reaction conditions. Similarly, reaction with an organolithium reagent like n-butyllithium can lead to either metal-halogen exchange or deprotonation at a site activated by the butoxy group.

Reagent Type Typical Reagents Potential Intermediate Subsequent Reaction
Grignard ReagentMagnesium (Mg) in THF(2-Bromo-6-butoxy-4-isopropylphenyl)magnesium bromideReaction with electrophiles (e.g., aldehydes, ketones).
Organolithium Compoundn-Butyllithium (n-BuLi)2-Bromo-6-butoxy-4-isopropyllithiobenzeneReaction with electrophiles.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Heck, Sonogashira, Negishi).

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, and aryl bromides are excellent substrates for these transformations.

Suzuki Reaction: This reaction couples an organoboron compound with an organohalide. libretexts.org this compound could be coupled with a boronic acid in the presence of a palladium catalyst and a base to form a new carbon-carbon bond. libretexts.org

Heck Reaction: The Heck reaction involves the coupling of an unsaturated compound (like an alkene) with an organohalide. wikipedia.org

Sonogashira Reaction: This reaction couples a terminal alkyne with an aryl or vinyl halide. libretexts.org

Negishi Reaction: The Negishi coupling involves the reaction of an organozinc compound with an organohalide.

For this compound, selective mono- or di-coupling can potentially be achieved by controlling the stoichiometry of the reagents and the reaction conditions. The steric hindrance around the bromine atoms could influence the efficiency of these coupling reactions.

Coupling Reaction Typical Coupling Partner Catalyst System (Example) Potential Product (Mono-coupling)
SuzukiPhenylboronic acidPd(PPh₃)₄, K₂CO₃2-Bromo-6-butoxy-4-isopropyl-1,1'-biphenyl
HeckStyrenePd(OAc)₂, P(o-tolyl)₃, Et₃N(E)-1-Bromo-2-butoxy-5-isopropyl-3-styrylbenzene
SonogashiraPhenylacetylenePdCl₂(PPh₃)₂, CuI, Et₃N1-Bromo-2-butoxy-5-isopropyl-3-(phenylethynyl)benzene
NegishiPhenylzinc chloridePd(PPh₃)₄2-Bromo-6-butoxy-4-isopropyl-1,1'-biphenyl

Reductive Debromination Pathways.

Reductive debromination is the removal of a bromine atom and its replacement with a hydrogen atom. This can be achieved using various reducing agents. For polybrominated compounds, selective debromination can sometimes be achieved. Common methods include catalytic hydrogenation (e.g., using palladium on carbon with a hydrogen source) or the use of metal-based reducing systems. nih.govnih.gov

Reducing Agent Typical Conditions Potential Product
H₂, Pd/CMethanol, room temperature1-Bromo-2-butoxy-5-isopropylbenzene
Zinc dustAcetic acid1-Bromo-2-butoxy-5-isopropylbenzene or 1-butoxy-3-isopropylbenzene

Transformations of the Butoxy Ether Group.

The butoxy ether group is generally stable but can be cleaved under specific conditions. wikipedia.org

Ether Cleavage Reactions (e.g., Acidic, Basic, Reductive).

Ether cleavage involves the breaking of the carbon-oxygen bond of the ether.

Acidic Cleavage: Strong acids like hydrobromic acid (HBr) or hydroiodic acid (HI) are commonly used to cleave ethers. libretexts.orglibretexts.orgpressbooks.pubmasterorganicchemistry.com The reaction proceeds via protonation of the ether oxygen, followed by nucleophilic attack by the halide ion. libretexts.orgmasterorganicchemistry.com In the case of an aryl alkyl ether, the cleavage will typically yield a phenol (B47542) and an alkyl halide because the sp²-hybridized carbon of the aromatic ring is resistant to nucleophilic attack. libretexts.orgmasterorganicchemistry.com

Basic Cleavage: Cleavage of ethers under basic conditions is less common and typically requires very strong bases.

Reductive Cleavage: Certain reductive methods can also cleave ether linkages.

For this compound, acidic cleavage would be the most probable transformation of the butoxy group.

Cleavage Type Reagent Typical Conditions Products
AcidicHydrobromic acid (HBr)Acetic acid, reflux2,6-Dibromo-4-isopropylphenol (B1289882) and 1-bromobutane (B133212)
AcidicBoron tribromide (BBr₃)Dichloromethane, low temperature2,6-Dibromo-4-isopropylphenol and 1-bromobutane

Functional Group Interconversions of the Alkyl Chain.

The butoxy group in this compound is a key site for functional group interconversion, primarily through ether cleavage. Aryl alkyl ethers can be cleaved under strong acidic conditions, typically using hydrogen halides like hydrogen bromide (HBr) or hydrogen iodide (HI). The reaction proceeds via protonation of the ether oxygen, followed by nucleophilic attack of the halide ion.

In the case of this compound, treatment with a strong acid such as HBr would likely lead to the cleavage of the butyl-oxygen bond. This is because the alternative cleavage of the aryl-oxygen bond is disfavored as it would require nucleophilic attack on an sp²-hybridized carbon of the benzene (B151609) ring, which is energetically unfavorable. The primary carbocation that would be formed from the butyl group is unstable, thus the reaction is expected to proceed through an S_N_2 mechanism. The attack of the bromide ion would occur at the less sterically hindered carbon of the butoxy group, resulting in the formation of 1,3-dibromo-5-isopropylphenol and 1-bromobutane.

Table 1: Predicted Products of Ether Cleavage of this compound

ReactantReagentPredicted ProductsMechanism
This compoundHBr (excess)1,3-Dibromo-5-isopropylphenol, 1-BromobutaneS_N_2
This compoundHI (excess)1,3-Dibromo-5-isopropylphenol, 1-IodobutaneS_N_2

It is important to note that due to the stability of the phenolic product, further reaction at the oxygen is unlikely under these conditions.

Reactivity of the Isopropyl Group.

The isopropyl group attached to the aromatic ring offers another avenue for derivatization, primarily at the benzylic position. The benzylic carbon is activated towards various transformations due to the adjacent aromatic ring, which can stabilize radical and cationic intermediates.

The benzylic hydrogen of the isopropyl group is susceptible to oxidation. Strong oxidizing agents, such as potassium permanganate (B83412) (KMnO₄) in the presence of heat and acid, can oxidize the isopropyl group to a carboxylic acid. organic-chemistry.orgmasterorganicchemistry.comias.ac.in This reaction proceeds through the cleavage of the benzylic C-H and C-C bonds, ultimately yielding 2,4-dibromo-3-butoxybenzoic acid. The reaction is robust and typically proceeds to completion, regardless of the initial alkyl chain length, as long as a benzylic hydrogen is present. masterorganicchemistry.comias.ac.in

Alternatively, more controlled oxidation can be achieved to yield a ketone. For instance, oxidation with milder reagents could potentially convert the isopropyl group to a 2-acetyl group, affording 1-(2,4-dibromo-3-butoxyphenyl)ethanone.

Benzylic bromination is another key functionalization reaction. Using reagents like N-bromosuccinimide (NBS) in the presence of a radical initiator (e.g., benzoyl peroxide) and light, the benzylic hydrogen of the isopropyl group can be selectively replaced by a bromine atom. semanticscholar.org This would yield 1,3-dibromo-2-butoxy-5-(2-bromopropan-2-yl)benzene. This benzylic bromide is a versatile intermediate that can undergo various nucleophilic substitution reactions.

Table 2: Potential Benzylic Functionalization and Oxidation Reactions

Reaction TypeReagentPotential Product
Benzylic Oxidation (Vigorous)KMnO₄, H⁺, Δ2,4-Dibromo-3-butoxybenzoic acid
Benzylic BrominationNBS, Radical Initiator, hν1,3-Dibromo-2-butoxy-5-(2-bromopropan-2-yl)benzene

Further modifications of the functionalized isopropyl group are possible. For example, the benzylic bromide obtained from the reaction with NBS can serve as a precursor for other derivatives. Nucleophilic substitution with hydroxide (B78521) ions would yield the corresponding tertiary alcohol, 2-(2,4-dibromo-3-butoxyphenyl)propan-2-ol. Elimination reactions of the benzylic bromide, using a strong base, could lead to the formation of an alkene, 1,3-dibromo-2-butoxy-5-(prop-1-en-2-yl)benzene.

Electrophilic and Nucleophilic Reactions of the Aromatic Ring System.

The electronic nature of the substituents on the benzene ring of this compound dictates its reactivity towards electrophilic and nucleophilic reagents. The butoxy group is an ortho-, para-directing activator, while the bromine atoms are ortho-, para-directing deactivators. The isopropyl group is a weak ortho-, para-directing activator. The combined effect of these groups will influence the position of further substitution.

Further electrophilic aromatic substitution on the this compound ring is expected to be directed to the position ortho and para to the activating butoxy group. However, the positions ortho to the butoxy group are already substituted with bromine atoms. Therefore, substitution is most likely to occur at the position para to the butoxy group, which is the C6 position. The bromine atoms, being deactivators, will slow down the reaction rate.

Nitration: Nitration can be achieved using a mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄). Based on the directing effects of the substituents, the major product would be 1,3-dibromo-2-butoxy-5-isopropyl-6-nitrobenzene. Studies on the nitration of the analogous compound, 1,3-dibromoanisole, have shown that the reaction requires forcing conditions due to the deactivating effect of the bromine atoms.

Sulfonation: Sulfonation can be carried out using fuming sulfuric acid (H₂SO₄/SO₃). Similar to nitration, the sulfonic acid group (–SO₃H) is expected to be introduced at the C6 position, yielding 2,4-dibromo-3-butoxy-5-isopropylbenzenesulfonic acid. The sulfonation reaction is often reversible.

Table 3: Predicted Products of Electrophilic Aromatic Substitution

ReactionReagentsMajor Product
NitrationHNO₃, H₂SO₄1,3-Dibromo-2-butoxy-5-isopropyl-6-nitrobenzene
SulfonationH₂SO₄, SO₃2,4-Dibromo-3-butoxy-5-isopropylbenzenesulfonic acid

Directed ortho-metallation (DoM) is a powerful tool for the regioselective functionalization of aromatic rings. The strategy relies on a directing metalation group (DMG) that coordinates to an organolithium reagent, facilitating deprotonation at the adjacent ortho position. In this compound, the butoxy group can act as a DMG.

The most acidic proton for lithiation would be at the C6 position, which is ortho to the butoxy group. However, this position is sterically hindered by the adjacent isopropyl group. The other potential site for deprotonation is the C4 position, which is sterically more accessible but electronically less activated by the butoxy group. The outcome of a DoM reaction would likely depend on the specific reaction conditions, such as the choice of organolithium reagent and temperature.

Assuming lithiation occurs at the more sterically accessible C4 position, the resulting aryllithium intermediate can be trapped with various electrophiles to introduce a new substituent. For example, quenching with carbon dioxide (CO₂) would yield 2,6-dibromo-3-butoxy-5-isopropylbenzoic acid.

Alternatively, halogen-metal exchange is a competing reaction that can occur with arylbromides. Treatment with a strong organolithium reagent like n-butyllithium could potentially lead to the exchange of one of the bromine atoms with lithium, followed by reaction with an electrophile. The relative rates of DoM and halogen-metal exchange would determine the final product distribution.

Table 4: Potential Products from Directed Ortho-Metallation Strategies

ReactionReagentsPotential IntermediatePotential Product (after quenching with E⁺)
DoMn-BuLi, TMEDA4-Lithio-1,3-dibromo-2-butoxy-5-isopropylbenzene4-E-1,3-Dibromo-2-butoxy-5-isopropylbenzene
Halogen-Metal Exchanget-BuLi1-Bromo-3-lithio-2-butoxy-5-isopropylbenzene or 1-Lithio-3-bromo-2-butoxy-5-isopropylbenzene1-Bromo-3-E-2-butoxy-5-isopropylbenzene or 1-E-3-bromo-2-butoxy-5-isopropylbenzene

Synthesis of Diverse Chemical Derivatives for Chemical Libraries

The strategic functionalization of scaffold molecules is a cornerstone of modern medicinal chemistry and drug discovery, enabling the generation of vast chemical libraries for high-throughput screening. The architectural design of this compound, featuring two reactive bromine atoms at sterically distinct positions and modifiable butoxy and isopropyl substituents, presents a versatile platform for the synthesis of a wide array of derivatives. While direct derivatization studies on this specific molecule are not extensively documented in publicly available literature, its reactivity can be inferred from established transformations on analogous 1,3-dibromo-2-alkoxy-5-alkylbenzene systems and other aryl dibromides. The primary routes for diversification involve palladium-catalyzed cross-coupling reactions, which are renowned for their broad substrate scope and functional group tolerance.

The two bromine atoms on the benzene ring are the most conspicuous handles for derivatization. Their differential reactivity, influenced by the electronic and steric effects of the adjacent butoxy and isopropyl groups, could potentially allow for selective or sequential functionalization. This would enable the controlled introduction of different substituents at the C1 and C3 positions, thereby maximizing the chemical diversity of the resulting library. The principal cross-coupling reactions amenable to this scaffold include the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions.

The Suzuki-Miyaura cross-coupling reaction is a powerful method for forming carbon-carbon bonds by reacting an organohalide with an organoboron compound, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. nih.gov For a scaffold such as this compound, this reaction would allow for the introduction of a vast range of aryl, heteroaryl, and even alkyl groups. The choice of boronic acid is a key element in generating diversity. By employing a matrix of different boronic acids, a library of biaryl and heterobiaryl compounds can be synthesized. The reaction conditions, including the choice of palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)), base (e.g., Na₂CO₃, K₃PO₄), and solvent (e.g., dioxane, toluene, DMF), can be optimized to achieve high yields and accommodate a wide variety of functional groups on the boronic acid partner. nih.gov

The Sonogashira coupling reaction provides a route to synthesize substituted alkynes by coupling a terminal alkyne with an aryl halide. organic-chemistry.org This reaction, catalyzed by a combination of a palladium complex and a copper(I) salt, would introduce alkynyl moieties onto the this compound core. These alkynyl-substituted derivatives are valuable in their own right and can also serve as intermediates for further transformations, such as cycloadditions or reductions, to generate even greater molecular complexity. The diversity of the resulting library can be expanded by using a variety of terminal alkynes bearing different functional groups.

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms carbon-nitrogen bonds between an aryl halide and an amine. nih.gov Applying this reaction to the this compound scaffold would enable the introduction of a wide range of primary and secondary amines, anilines, and other nitrogen-containing heterocycles. This is particularly significant in medicinal chemistry, as the introduction of nitrogen-containing groups can profoundly influence the physicochemical and pharmacological properties of a molecule, such as its solubility, basicity, and ability to form hydrogen bonds.

Beyond the functionalization at the bromine positions, the butoxy and isopropyl groups also offer opportunities for derivatization, albeit through different chemical transformations. The butoxy group could potentially be cleaved to reveal a hydroxyl group, which could then be further functionalized through etherification or esterification with a diverse set of reagents. The benzylic positions on the isopropyl group could be amenable to radical halogenation, followed by nucleophilic substitution, to introduce further diversity. pressbooks.pub

The following tables illustrate the potential for generating a diverse chemical library from a 1,3-dibromo-2-alkoxy-5-alkylbenzene scaffold based on the reactivity of analogous compounds.

Table 1: Exemplar Derivatization via Suzuki-Miyaura Coupling

EntryBoronic Acid/EsterPotential Product Structure
1Phenylboronic acid1-Bromo-2-butoxy-5-isopropyl-3-phenylbenzene
24-Methoxyphenylboronic acid1-Bromo-2-butoxy-3-(4-methoxyphenyl)-5-isopropylbenzene
3Pyridine-3-boronic acid1-Bromo-2-butoxy-5-isopropyl-3-(pyridin-3-yl)benzene
4Thiophene-2-boronic acid1-Bromo-2-butoxy-5-isopropyl-3-(thiophen-2-yl)benzene
5Methylboronic acid1-Bromo-2-butoxy-5-isopropyl-3-methylbenzene

Table 2: Exemplar Derivatization via Sonogashira Coupling

EntryTerminal AlkynePotential Product Structure
1Phenylacetylene1-Bromo-2-butoxy-5-isopropyl-3-(phenylethynyl)benzene
2Ethynyltrimethylsilane1-Bromo-2-butoxy-5-isopropyl-3-((trimethylsilyl)ethynyl)benzene
3Propargyl alcohol3-(3-Bromo-2-butoxy-5-isopropylphenyl)prop-2-yn-1-ol
44-Ethynylanisole1-Bromo-2-butoxy-3-((4-methoxyphenyl)ethynyl)-5-isopropylbenzene
51-Heptyne1-Bromo-2-butoxy-3-(hept-1-yn-1-yl)-5-isopropylbenzene

Table 3: Exemplar Derivatization via Buchwald-Hartwig Amination

EntryAminePotential Product Structure
1Morpholine4-(3-Bromo-2-butoxy-5-isopropylphenyl)morpholine
2AnilineN-(3-Bromo-2-butoxy-5-isopropylphenyl)aniline
3Piperidine1-(3-Bromo-2-butoxy-5-isopropylphenyl)piperidine
4BenzylamineN-Benzyl-3-bromo-2-butoxy-5-isopropylaniline
5Pyrrolidine1-(3-Bromo-2-butoxy-5-isopropylphenyl)pyrrolidine

These tables are illustrative of the combinatorial possibilities. By performing these reactions in a parallel synthesis format, a large and diverse library of novel compounds can be efficiently generated from the this compound scaffold for biological screening. The potential for sequential and regioselective reactions further enhances the utility of this scaffold in generating chemical libraries with a high degree of molecular diversity and complexity.

Computational and Theoretical Studies on 1,3 Dibromo 2 Butoxy 5 Isopropylbenzene

Electronic Structure and Molecular Orbital Analysis (e.g., DFT Calculations)

The electronic structure of 1,3-Dibromo-2-butoxy-5-isopropylbenzene would be primarily investigated using Density Functional Theory (DFT), a robust computational method for describing the electron distribution in molecules. numberanalytics.com DFT calculations, often employing functionals like B3LYP with a suitable basis set (e.g., 6-311+G(d,p)), can elucidate the fundamental electronic properties of the molecule. nih.gov

Key aspects of the analysis would include:

Molecular Orbital (MO) Analysis: The investigation would focus on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO gap is a critical parameter for assessing the molecule's kinetic stability and reactivity. For a substituted benzene (B151609) like this, the HOMO is expected to be a π-orbital with significant electron density on the aromatic ring, influenced by the electron-donating alkoxy and alkyl groups. rsc.org The LUMO would likely be a π* anti-bonding orbital.

Electrostatic Potential (ESP) Map: An ESP map visually represents the electrostatic potential on the molecule's surface. For this compound, negative potential (red/yellow) would be expected around the oxygen atom of the butoxy group and across the π-system of the ring, while the hydrogen atoms of the alkyl groups would exhibit positive potential (blue). mdpi.com

Table 1: Hypothetical DFT-Calculated Electronic Properties This data is illustrative and based on typical values for similar substituted benzenes.

PropertyCalculated ValueSignificance
HOMO Energy-6.5 eVIndicates ionization potential and nucleophilic character.
LUMO Energy-0.8 eVIndicates electron affinity and electrophilic character.
HOMO-LUMO Gap5.7 eVRelates to chemical reactivity and electronic transitions.
Dipole Moment~2.1 DQuantifies the overall polarity of the molecule.

Conformational Analysis and Energy Landscapes

The presence of a flexible n-butoxy group necessitates a thorough conformational analysis to understand the molecule's three-dimensional structure and behavior. The rotation around the C-C and C-O single bonds of the butoxy chain leads to numerous possible conformers.

Computational methods would be used to explore the potential energy surface (PES) of the molecule. This process typically involves:

Systematic or Stochastic Search: A systematic rotation of each dihedral angle in the butoxy chain or a stochastic search (like Monte Carlo methods) would be performed to generate a wide range of possible conformations. acs.org

Geometry Optimization: Each generated conformation is then subjected to geometry optimization (usually with DFT or a lower-level method) to find the nearest local energy minimum.

Energy Calculation: The relative energies of all optimized conformers are calculated at a high level of theory to identify the most stable, low-energy structures.

The results are often visualized using a disconnectivity graph or a simple plot of relative energy versus a key dihedral angle, which illustrates the energy barriers between different conformers. acs.org The global minimum energy conformation would represent the most populated state of the molecule in the gas phase. The analysis would likely show that staggered conformations of the butoxy chain are energetically favored over eclipsed ones.

Prediction of Reactivity, Regioselectivity, and Stereoselectivity

Computational chemistry offers powerful tools to predict how this compound would behave in a chemical reaction, particularly in electrophilic aromatic substitution (SEAr), a characteristic reaction of benzene derivatives.

Regioselectivity: The position on the benzene ring where an electrophile will attack is determined by the substituents. The butoxy group (alkoxy) is a strong activating, ortho-, para-director, while the isopropyl group (alkyl) is a weaker activating, ortho-, para-director. The bromine atoms are deactivating but also ortho-, para-directing. Computational models can predict the most likely site of substitution by analyzing:

Fukui Functions or Dual Descriptor Analysis: These reactivity indices, derived from DFT, quantify the susceptibility of each atom to nucleophilic or electrophilic attack.

HOMO Lobe Distribution: The carbon atoms with the largest lobes in the HOMO are often the most nucleophilic and thus the most reactive towards electrophiles. researchgate.net

Calculated Atomic Charges: Atoms with a higher negative charge are more likely to be attacked by an electrophile. acs.org

Transition State Energy Modeling: Calculating the activation energies for an electrophile attacking each possible position on the ring provides a reliable prediction of the major product. The pathway with the lowest energy barrier is the most favored. nih.gov

For this compound, the C4 and C6 positions are electronically activated by the butoxy and isopropyl groups. A computational analysis would be required to definitively predict which of these sites is more reactive, taking into account steric hindrance from the adjacent bulky groups.

Spectroscopic Property Predictions for Advanced Structural Hypothesis

Computational methods can predict various spectroscopic data, which is invaluable for confirming the structure of a synthesized compound.

NMR Chemical Shifts: DFT calculations can provide highly accurate predictions of ¹H and ¹³C NMR chemical shifts. The GIAO (Gauge-Independent Atomic Orbital) method is commonly used for this purpose. The predicted shifts for the aromatic protons and carbons would be particularly sensitive to the electronic effects of the bromo, butoxy, and isopropyl substituents. numberanalytics.comlibretexts.org Comparing the calculated spectrum to an experimental one can confirm assignments and verify the structure. For instance, the carbon atom attached to the butoxy group (C2) would be predicted to have a significantly different ¹³C chemical shift compared to the carbons bonded to the bromine atoms (C1, C3). reddit.com

Vibrational Frequencies: Theoretical vibrational analysis based on frequency calculations can predict the infrared (IR) and Raman spectra. This involves calculating the second derivatives of the energy with respect to atomic displacements. The predicted frequencies correspond to specific vibrational modes, such as C-H stretches of the aromatic ring and alkyl groups, C-O stretching of the ether linkage, and C-Br stretching modes. These predictions are crucial for interpreting experimental vibrational spectra.

Table 2: Hypothetical Predicted ¹H and ¹³C NMR Chemical Shifts (ppm) This data is illustrative, calculated relative to a standard like TMS, and intended to show expected trends.

Atom PositionPredicted ¹H Shift (ppm)Predicted ¹³C Shift (ppm)Notes
C4-H~7.10~128Aromatic proton, influenced by para-butoxy and ortho-isopropyl.
C6-H~7.35~130Aromatic proton, influenced by ortho-butoxy and ortho-bromo.
Isopropyl CH~2.95~34Benzylic proton, deshielded by the ring.
Isopropyl CH₃~1.25~24Standard alkyl region.
Butoxy O-CH₂~4.05~70Deshielded by adjacent oxygen atom.
C1 / C3-~115Carbons bonded to bromine, deshielded.
C2-~155Carbon bonded to oxygen, highly deshielded.
C5-~140Carbon bonded to isopropyl group.

Molecular Dynamics Simulations for Conformational Flexibility

While conformational analysis identifies stable energy minima, Molecular Dynamics (MD) simulations provide insight into the dynamic behavior of the molecule over time. rsc.org An MD simulation would model the atomic motions of this compound by solving Newton's equations of motion for the system.

This approach would be used to:

Explore Conformational Space: MD simulations can reveal the transitions between different conformations and the timescales on which they occur, providing a more complete picture of the molecule's flexibility than static calculations alone. youtube.com

Simulate Solvent Effects: By placing the molecule in a simulation box with explicit solvent molecules (e.g., water or an organic solvent), MD can be used to study how the solvent influences its conformational preferences and dynamics.

Analyze Intermolecular Interactions: In simulations with multiple molecules, MD can model aggregation behavior and the nature of intermolecular forces (e.g., van der Waals, π-π stacking) that govern the compound's properties in the condensed phase. researchgate.net

For this molecule, MD simulations would be particularly useful for understanding how the flexible butoxy chain moves and orients itself in different environments, which can impact its reactivity and interactions with other molecules.

Rational Design of Derivatives through Computational Modeling

Computational modeling serves as a powerful tool for the rational design of derivatives of this compound with tailored properties. mdpi.com Instead of relying on trial-and-error synthesis, researchers can use computation to screen potential candidates virtually. nih.gov

The process involves:

Defining a Target Property: The goal might be to enhance a specific property, such as solubility, electronic absorption wavelength, or binding affinity to a biological target.

In Silico Modification: The parent structure is systematically modified in the computer by changing or adding functional groups. For example, the butoxy chain could be lengthened, the isopropyl group could be replaced with a different alkyl or functional group, or the bromine atoms could be substituted.

Property Prediction: The properties of each designed derivative are then calculated using the methods described above (DFT, MD, etc.). For instance, DFT could predict how a modification alters the HOMO-LUMO gap and thus the color of the compound. rsc.org

Candidate Selection: The most promising candidates that are predicted to have the desired properties are then selected for chemical synthesis and experimental validation.

This computational pre-screening saves significant time and resources by focusing laboratory efforts on the molecules with the highest probability of success.

Advanced Applications in Chemical Synthesis and Materials Science

Utilization as a Key Intermediate in Complex Organic Synthesis

The presence of two bromine atoms on the benzene (B151609) ring makes 1,3-Dibromo-2-butoxy-5-isopropylbenzene a prime candidate for a variety of palladium-catalyzed cross-coupling reactions, which are fundamental to modern organic synthesis. Reactions such as the Suzuki-Miyaura, Stille, Sonogashira, and Heck couplings allow for the formation of new carbon-carbon bonds. organic-chemistry.orgorganic-chemistry.orgwikipedia.orglibretexts.orgrsc.org The ability to perform these reactions sequentially by exploiting the different reactivities of the two C-Br bonds would enable the construction of complex, unsymmetrical biaryl compounds or other intricate molecular architectures. For instance, a Sonogashira coupling could be performed at one position to introduce an alkyne, followed by a Suzuki coupling at the other to add an aryl group, leading to highly functionalized and non-symmetrical products. organic-chemistry.orglibretexts.org

The butoxy and isopropyl substituents play a crucial role in this context. They enhance the solubility of the molecule and its derivatives in organic solvents, a practical advantage for synthesis and purification. Furthermore, these alkyl groups can sterically direct incoming reagents and electronically modulate the reactivity of the aromatic ring, potentially influencing the regioselectivity of subsequent reactions.

Application as a Building Block for Functional Polymers and Macromolecules

Dibromo-aromatic compounds are extensively used as monomers in step-growth polymerization to produce conjugated polymers. physicsjournal.netwiley-vch.deacs.org These materials, such as poly(p-phenylenevinylene) (PPV) and poly(p-phenylene) (PPP), are of significant interest for their applications in organic electronics, including light-emitting diodes (OLEDs), photovoltaic devices, and field-effect transistors. physicsjournal.netwikipedia.orgchemicalpapers.comnih.gov

This compound could theoretically serve as a monomer in various polymerization reactions:

Suzuki Polycondensation: Reacting with an aromatic diboronic acid would yield a substituted poly(p-phenylene). The bulky butoxy and isopropyl side chains would prevent close packing of the polymer chains, enhancing solubility and potentially tuning the optical band gap of the resulting material. nih.govresearchgate.net

Stille Polycondensation: Polymerization with an organo-ditin reagent is another powerful method for creating conjugated polymers. wikipedia.orgwiley-vch.deosti.gov This method is known for its tolerance to a wide range of functional groups.

Heck or Sonogashira Polycondensation: Polymerization with di-alkenes or di-alkynes, respectively, would lead to the formation of PPV-type polymers. The properties of these polymers, such as their emission color in OLEDs, are highly dependent on the substituents on the aromatic ring. wikipedia.orgchemicalpapers.comrsc.org For example, the introduction of alkoxy side chains, like the butoxy group present in this molecule, is a common strategy to create soluble and processable PPV derivatives. nih.gov

The table below illustrates potential polymerization reactions involving this compound.

Polymerization ReactionCo-monomerResulting Polymer TypePotential Properties
Suzuki PolycondensationAryl-diboronic acidSubstituted Poly(p-phenylene)Enhanced solubility, tunable band gap
Stille PolycondensationOrgano-ditinSubstituted Poly(p-phenylene)High functional group tolerance
Sonogashira PolycondensationDi-alkynePoly(phenylene ethynylene)Conjugated, potentially luminescent
Heck PolycondensationDi-alkenePoly(p-phenylenevinylene)Electroluminescent, processable

Integration into Supramolecular Chemistry and Self-Assembly Processes

Supramolecular chemistry involves the study of systems composed of multiple molecules held together by non-covalent interactions. Halogen bonding, a directional interaction involving a halogen atom, has emerged as a powerful tool for designing self-assembling structures. The two bromine atoms of this compound could act as halogen bond donors, interacting with electron-rich atoms (like nitrogen or oxygen) on other molecules to form well-defined supramolecular architectures such as dimers, chains, or more complex networks. nih.govmdpi.com The bulky side chains would significantly influence the geometry and stability of these assemblies, potentially leading to the formation of liquid crystals or other ordered materials.

Role in the Design and Synthesis of Novel Catalytic Systems or Ligands

The dibromo functionality provides a synthetic handle for creating novel ligands for catalysis. Through reactions like lithiation followed by quenching with a phosphorus or nitrogen electrophile, the benzene core can be functionalized with phosphine (B1218219) or amine groups. This would result in bidentate ligands, where the butoxy and isopropyl groups could create a specific steric environment around a coordinated metal center. Such ligands are critical in homogeneous catalysis, influencing the activity, selectivity, and stability of the catalyst. For instance, a "pincer" type ligand could be synthesized where the central aromatic ring is attached to a metal through a C-metal bond, with two donor arms (e.g., phosphines) coordinating to the metal.

Development of New Chemical Reagents and Reaction Promoters

While less common, highly substituted aryl halides can be converted into organometallic reagents with unique properties. For example, conversion to a Grignard or organolithium reagent would generate a powerful nucleophile. The steric hindrance provided by the butoxy and isopropyl groups might stabilize the reagent or impart unique reactivity and selectivity in its reactions with electrophiles. Furthermore, its derivatives could be explored as precursors for hypervalent iodine reagents, which are valuable oxidants in organic synthesis.

Future Research Directions and Unexplored Avenues

Discovery of Highly Efficient and Sustainable Synthetic Routes

While the synthesis of polysubstituted benzenes is a well-established area of organic chemistry, the development of highly efficient and sustainable routes to specific isomers like 1,3-Dibromo-2-butoxy-5-isopropylbenzene remains a pertinent challenge. Future research should focus on methodologies that offer high yields, selectivity, and adherence to the principles of green chemistry. solubilityofthings.comneuroquantology.comnumberanalytics.com

Furthermore, the application of modern catalytic systems, such as transition metal catalysis and organocatalysis, could provide more sustainable alternatives to traditional methods. solubilityofthings.comneuroquantology.com For example, C-H activation strategies could enable the direct bromination of a 2-butoxy-5-isopropylbenzene precursor, obviating the need for pre-functionalization and reducing the number of synthetic steps. neuroquantology.com The development of biocatalytic methods, utilizing enzymes to perform selective halogenations, also presents a promising, albeit challenging, avenue for a highly sustainable synthesis. numberanalytics.comcas.org

Potential Synthetic Strategy Key Advantages Research Challenges
Directed Ortho-MetalationHigh regioselectivityUse of cryogenic temperatures and organometallic reagents
C-H Activation CatalysisAtom economy, reduced stepsCatalyst development, control of selectivity
Biocatalytic HalogenationHigh selectivity, mild conditionsEnzyme discovery and engineering

Expanding the Scope of Derivatization and Reactivity

The two bromine atoms on the aromatic ring of this compound serve as versatile handles for a wide range of chemical transformations. Future research should systematically explore the derivatization potential of this compound to generate a library of novel molecules with diverse functionalities.

A primary focus should be on well-established cross-coupling reactions, such as Suzuki, Stille, Heck, and Sonogashira couplings. These reactions would allow for the introduction of a wide variety of substituents, including aryl, vinyl, and alkynyl groups, at one or both bromine positions. The steric hindrance imposed by the adjacent butoxy and isopropyl groups may influence the reactivity, and a systematic study of reaction conditions would be necessary to achieve optimal yields and selective mono- or di-substitution.

Beyond cross-coupling, the bromine atoms can be converted to other functional groups. For example, conversion to organolithium or Grignard reagents would open up possibilities for reaction with a host of electrophiles. Furthermore, nucleophilic aromatic substitution reactions, although typically challenging on electron-rich aromatic rings, could be explored under specific conditions or with the aid of transition metal catalysts.

Derivatization Reaction Potential New Functionality Key Research Questions
Suzuki CouplingBiaryl structuresCatalyst optimization for sterically hindered substrate
Sonogashira CouplingArylalkynesSelective mono- vs. di-alkynylation
Lithiation/Grignard FormationCarboxylic acids, aldehydes, etc.Stability of the organometallic intermediate

In-depth Mechanistic Investigations of Underexplored Transformations

A deeper understanding of the reaction mechanisms governing the transformations of this compound is crucial for optimizing existing reactions and discovering new ones. The interplay of the electronic effects of the alkoxy group and the steric effects of the isopropyl and butoxy groups presents an interesting case for mechanistic study. youtube.commasterorganicchemistry.com

For instance, in electrophilic aromatic substitution reactions, the directing effects of the butoxy and isopropyl groups would be in competition. youtube.com Detailed kinetic and computational studies could elucidate the relative activating and directing strengths of these substituents, providing valuable insights for predicting the regioselectivity of further substitutions on the aromatic ring. nih.govnih.gov

Moreover, mechanistic studies of metal-catalyzed reactions involving this substrate would be of significant interest. For example, investigating the oxidative addition and reductive elimination steps in cross-coupling reactions could reveal the influence of the unique substitution pattern on the catalytic cycle. Such studies could involve the isolation and characterization of reaction intermediates or the use of in-situ spectroscopic techniques.

Advanced Computational-Experimental Integration for Predictive Chemistry

The integration of computational chemistry with experimental work offers a powerful paradigm for accelerating research. rroij.com For a relatively unexplored molecule like this compound, computational methods can be employed to predict a range of properties and guide experimental design. acs.orgacs.org

Density Functional Theory (DFT) calculations can be used to predict molecular geometries, vibrational frequencies, and electronic properties such as the HOMO-LUMO gap. nih.govacs.org These predictions can then be correlated with experimental data from techniques like X-ray crystallography, infrared spectroscopy, and UV-Vis spectroscopy. Furthermore, computational modeling can be used to predict the reactivity and regioselectivity of various reactions, saving significant experimental time and resources. nih.gov For example, calculating the transition state energies for different pathways in an electrophilic substitution reaction can predict the most likely product isomer. nih.gov

A synergistic approach, where computational predictions are used to generate hypotheses that are then tested experimentally, would be the most efficient way to explore the chemistry of this compound. The experimental results can, in turn, be used to refine the computational models, leading to a virtuous cycle of discovery. rroij.com

Computational Prediction Experimental Verification Potential Impact
Molecular Geometry and ConformationX-ray Crystallography, NMR SpectroscopyUnderstanding steric effects on reactivity
Reaction Pathways and BarriersKinetic Studies, Product AnalysisPredicting and controlling reaction outcomes
Electronic Properties (HOMO/LUMO)UV-Vis Spectroscopy, ElectrochemistryGuiding the design of functional materials

Exploration of Novel Non-Biological Applications in Emerging Technologies

While the biological applications of this compound are outside the scope of this discussion, its structural features suggest potential for use in various non-biological emerging technologies. Brominated aromatic compounds have historically been used as flame retardants, and the properties of this compound in this context could be investigated. nih.gov

Furthermore, the ability to introduce diverse functionalities through derivatization opens up possibilities in materials science. For example, the synthesis of conjugated polymers incorporating this unit could lead to new organic electronic materials with tailored properties. The butoxy and isopropyl groups could enhance solubility and processability, which are often challenges in this field. The introduction of fluorinated or other specialized substituents via the bromine handles could also be explored to create materials with specific optical or electronic properties. acs.org

The development of novel ligands for catalysis is another potential area of application. The unique steric and electronic environment around the bromine atoms could be exploited to design ligands that impart high selectivity in catalytic transformations.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1,3-dibromo-2-butoxy-5-isopropylbenzene, and how can reaction conditions be optimized for yield and purity?

  • Methodological Answer : The synthesis of brominated aromatic ethers typically involves electrophilic aromatic substitution (EAS) or coupling reactions. For brominated derivatives like this compound, regioselective bromination of a pre-functionalized benzene ring (e.g., 2-butoxy-5-isopropylbenzene) using brominating agents like Br₂/FeBr₃ or NBS (N-bromosuccinimide) is a plausible route . Optimization includes controlling temperature (e.g., 0–25°C for minimizing side reactions) and stoichiometry (e.g., 2.2 equivalents of Br₂ for di-substitution). Purification via column chromatography or recrystallization (using hexane/ethyl acetate) is critical to achieve >95% purity, as seen in analogous brominated benzene derivatives .

Q. How can researchers characterize the purity and structural integrity of this compound?

  • Methodological Answer :

  • GC-MS/HPLC : Quantify purity using gas chromatography-mass spectrometry (GC-MS) or high-performance liquid chromatography (HPLC) with UV detection, referencing retention times against standards .
  • NMR Spectroscopy : Confirm substitution patterns via ¹H and ¹³C NMR. For example, the isopropyl group’s doublet (δ 1.2–1.4 ppm) and butoxy chain’s triplet (δ 3.4–3.6 ppm) should align with predicted splitting patterns .
  • Elemental Analysis : Verify Br content (theoretical ~44.6%) to confirm stoichiometry.

Q. What are the key stability considerations for storing and handling this compound?

  • Methodological Answer : Brominated aromatics are light- and moisture-sensitive. Store in amber glass vials under inert gas (N₂/Ar) at 2–8°C to prevent degradation. Stability tests (e.g., TGA/DSC) for analogous compounds show decomposition temperatures >150°C, suggesting thermal stability under standard lab conditions .

Advanced Research Questions

Q. How can regioselectivity challenges in synthesizing this compound be addressed?

  • Methodological Answer : The electron-donating butoxy and isopropyl groups direct bromination to meta/para positions. Computational modeling (DFT calculations) predicts activation energies for competing pathways, guiding reagent selection. For example, bulky directing groups or Lewis acids (e.g., FeCl₃) may enhance 1,3-dibromo selectivity . Experimental validation via competitive reactions with mono-brominated intermediates is recommended.

Q. What analytical approaches resolve contradictions in spectroscopic data for brominated aromatic ethers?

  • Methodological Answer : Discrepancies in NMR/IR spectra (e.g., unexpected coupling or peak shifts) may arise from rotamers or solvent effects. Use variable-temperature NMR to identify dynamic processes. For example, butoxy chain flexibility might cause peak broadening at room temperature, which resolves at −40°C . Cross-validate with high-resolution mass spectrometry (HRMS) to confirm molecular formula.

Q. How does the steric and electronic profile of this compound influence its reactivity in cross-coupling reactions?

  • Methodological Answer : The bromine atoms act as leaving groups in Suzuki or Ullmann couplings. Steric hindrance from the isopropyl and butoxy groups slows transmetallation; thus, optimized conditions (e.g., Pd(OAc)₂, SPhos ligand, 80°C in toluene/water) are required. Electronic effects are quantified via Hammett constants (σₚ for Br = +0.23), predicting moderate activation for nucleophilic aromatic substitution .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported physical properties (e.g., melting points) for brominated aromatic compounds?

  • Methodological Answer : Variations in melting points (e.g., ±5°C) often stem from polymorphic forms or impurities. Replicate measurements using differential scanning calorimetry (DSC) at controlled heating rates (e.g., 10°C/min). Compare with structurally similar compounds like 1-bromo-3,5-dimethylbenzene (mp 28–30°C) to identify outliers .

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